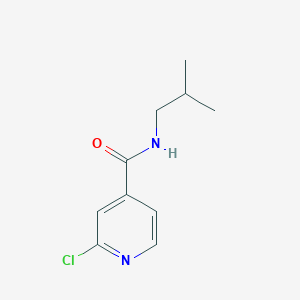
2-Chloro-N-isobutylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-isobutylisonicotinamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group attached to the second position of the pyridine ring and an isobutyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isobutylisonicotinamide typically involves the reaction of 2-chloronicotinic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-isobutyl
Biologische Aktivität
2-Chloro-N-isobutylisonicotinamide (CAS No. 131418-16-1) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and an isobutyl group attached to an isonicotinamide backbone. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, notably:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains.
- Antifungal Activity : It has demonstrated efficacy in inhibiting fungal growth, making it a candidate for further exploration in antifungal therapies.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation, which is crucial for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, influencing cellular responses to stimuli.
- DNA Interaction : Preliminary studies suggest potential interactions with DNA, which could lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study B (2024) | Reported antifungal efficacy against Candida albicans, showing potential for therapeutic applications in fungal infections. |
| Study C (2024) | Investigated anti-inflammatory properties, revealing inhibition of COX-1 and COX-2 enzymes with IC50 values indicating strong activity. |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Chloroisonicotinamide | Lacks isobutyl group | Moderate antibacterial activity |
| N-Isobutylisonicotinamide | Lacks chlorine substituent | Lower anti-inflammatory effects |
| 3-Chloro-N-isopropylisonicotinamide | Different alkyl group | Similar antimicrobial properties |
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNEIJNGSZQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













